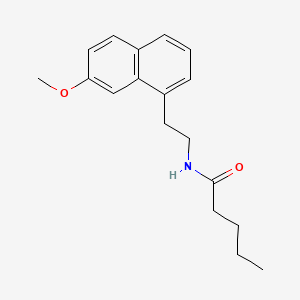
Pentanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- typically involves the use of 7-methoxy-tetralone as a starting material . The process includes several steps such as alkylation, reduction, and acylation to form the final product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs . The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Pentanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide) . The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Pentanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Pentanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves its interaction with melatonin receptors (MT1 and MT2) and serotonin receptors (5-HT2C) . By acting as an agonist at melatonin receptors and an antagonist at serotonin receptors, it helps regulate circadian rhythms and mood . This dual action is believed to contribute to its antidepressant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Serotonin: A neurotransmitter involved in mood regulation but does not interact with melatonin receptors.
Uniqueness
Pentanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is unique due to its dual action on melatonin and serotonin receptors, providing both circadian rhythm regulation and mood stabilization . This makes it particularly effective in the treatment of major depressive disorder .
Eigenschaften
CAS-Nummer |
138112-80-8 |
|---|---|
Molekularformel |
C18H23NO2 |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
N-[2-(7-methoxynaphthalen-1-yl)ethyl]pentanamide |
InChI |
InChI=1S/C18H23NO2/c1-3-4-8-18(20)19-12-11-15-7-5-6-14-9-10-16(21-2)13-17(14)15/h5-7,9-10,13H,3-4,8,11-12H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
IDEFUAZXFAWDEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



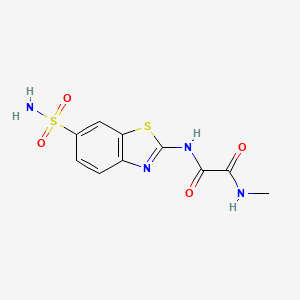
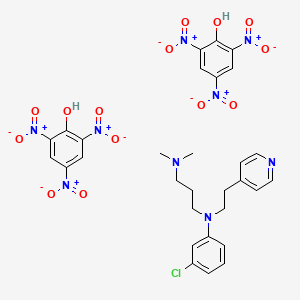

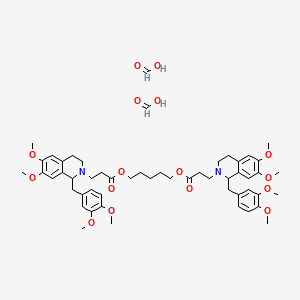
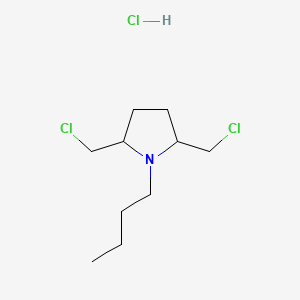
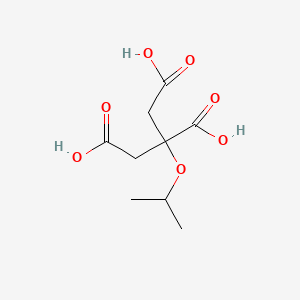
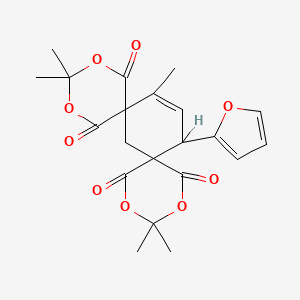
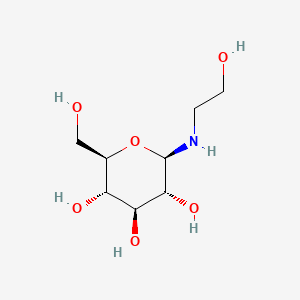
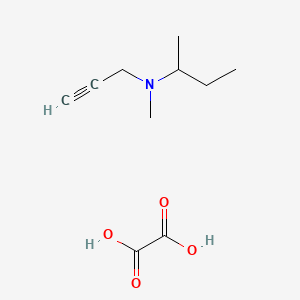
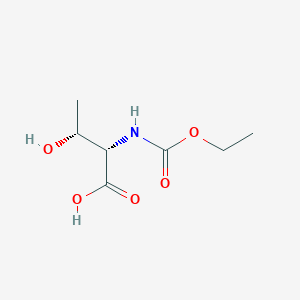

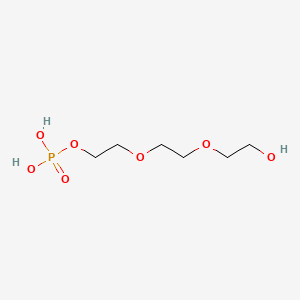
![(E)-but-2-enedioic acid;3-[4-[3-(dimethylamino)-1-phenylpropyl]piperazin-1-yl]propan-1-ol](/img/structure/B15185643.png)
